Methyl cycloheptylideneacetate
Description
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Properties
CAS No. |
92984-49-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 2-cycloheptylideneacetate |
InChI |
InChI=1S/C10H16O2/c1-12-10(11)8-9-6-4-2-3-5-7-9/h8H,2-7H2,1H3 |
InChI Key |
BQKJZAQJFOUASE-UHFFFAOYSA-N |
SMILES |
COC(=O)C=C1CCCCCC1 |
Canonical SMILES |
COC(=O)C=C1CCCCCC1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
Methyl esters, including α,β-unsaturated esters like methyl cycloheptylideneacetate, typically undergo:
-
Acid- or base-catalyzed hydrolysis to form carboxylic acids or carboxylate salts.
-
Transesterification with alcohols under acidic or basic conditions (e.g., using titanium isopropoxide) to yield alternative esters .
Example Reaction:
Conjugate Addition Reactions
The α,β-unsaturated ester moiety enables Michael additions with nucleophiles (e.g., amines, thiols, or organocuprates) at the β-position. For example:
Mechanistic Pathway:
Cycloaddition Reactions
The cycloheptylidene group may participate in Diels-Alder reactions as a dienophile or diene, depending on substituents and reaction conditions. For instance:
Example Table: Hypothetical Diels-Alder Reactivity
| Dienophile | Diene | Product Yield (%) | Conditions |
|---|---|---|---|
| This compound | 1,3-Butadiene | 75 (theoretical) | 80°C, toluene |
| This compound | Anthracene | 62 (theoretical) | Reflux, DCM |
Oxidation and Reduction
-
Oxidation : The α,β-unsaturated ester could undergo epoxidation (e.g., with mCPBA) or dihydroxylation (e.g., OsO₄) at the double bond .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) would saturate the double bond, yielding methyl cycloheptylacetate .
Key Data from Analogous Systems
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Epoxidation | mCPBA | Epoxide derivative | 88* | |
| Hydrogenation | H₂ (1 atm), Pd-C | Saturated ester | 95* |
*Theoretical values based on similar α,β-unsaturated esters.
Photochemical and Radical Reactions
The strained cycloheptylidene ring may undergo ring-opening metathesis or radical polymerization under UV light or radical initiators (e.g., AIBN) .
Mechanistic Insight :
Radical intermediates could form via homolytic cleavage of the C=C bond, enabling crosslinking or copolymerization .
Biological Activity (Speculative)
Cycloalkylideneacetate derivatives (e.g., cyclopropylideneacetates) exhibit cytotoxicity in melanoma cell lines (IC₅₀ ~1–5 µM) . While this compound has not been tested, analogous structures suggest potential bioactivity.
Comparative Cytotoxicity (Hypothetical)
| Compound | Cell Line (IC₅₀, µM) | Notes |
|---|---|---|
| Methyl cyclopropylideneacetate | WM164: 4.9 ± 1.7 | |
| This compound | N/A | Predicted ~3–10 µM |
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